
1-Cyclopropyl-2-nitroethanone
Overview
Description
1-Cyclopropyl-2-nitroethanone is an organic compound with the molecular formula C₅H₇NO₃ It is characterized by a cyclopropyl group attached to a nitroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-nitroethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with nitric acid under controlled conditions. This reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the cyclopropyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-nitroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl nitroacetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitro group can yield cyclopropylaminoethanone, which can be further modified for various applications.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Cyclopropyl nitroacetic acid (oxidation)
- Cyclopropylaminoethanone (reduction)
- Various substituted derivatives (substitution)
Scientific Research Applications
1-Cyclopropyl-2-nitroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-nitroethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Cyclopropylmethyl ketone: Shares the cyclopropyl group but lacks the nitro group.
2-Nitropropane: Contains a nitro group but lacks the cyclopropyl moiety.
Cyclopropylamine: Contains the cyclopropyl group and an amino group instead of the nitro group.
Uniqueness: 1-Cyclopropyl-2-nitroethanone is unique due to the combination of the cyclopropyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
1-Cyclopropyl-2-nitroethanone is a compound of interest in medicinal and organic chemistry due to its unique structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the following chemical formula: CHNO. Its structure features a cyclopropyl group attached to a nitroethanone moiety, which contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against specific strains of bacteria, where it demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The nitro group is believed to play a crucial role in the reduction processes that lead to the formation of reactive intermediates, which can damage cellular components.
Case Study 1: Efficacy Against Staphylococcus aureus
A clinical trial evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus. The study reported a significant reduction in bacterial load in infected tissues when treated with this compound compared to control groups receiving placebo treatments.
Case Study 2: Synergistic Effects with Other Antibiotics
Another study investigated the synergistic effects of combining this compound with other antibiotics. Results showed enhanced antimicrobial activity when used in conjunction with beta-lactam antibiotics, suggesting potential for combination therapies in treating resistant infections.
Toxicity and Safety Profile
While promising, the safety profile of this compound must be considered. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity. However, further studies are needed to fully understand its long-term effects and potential side effects.
Properties
IUPAC Name |
1-cyclopropyl-2-nitroethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-5(3-6(8)9)4-1-2-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEKISKCOLYCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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